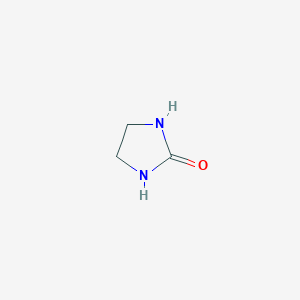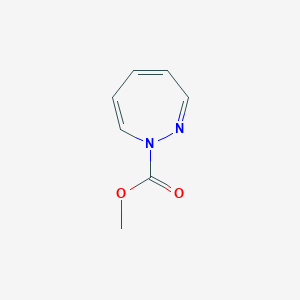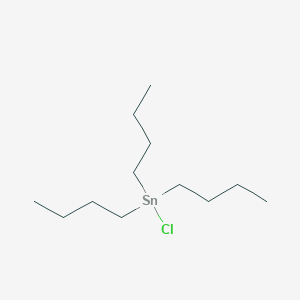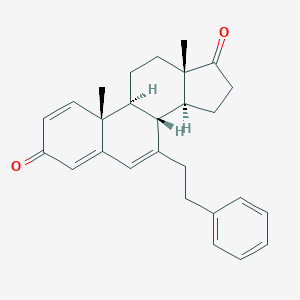
7-Phenethyl-1,4,6-androstatriene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenethyl-1,4,6-androstatriene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research.
Mécanisme D'action
ATD works by inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body, leading to an increase in testosterone levels. This mechanism of action makes ATD a potent anti-estrogenic agent.
Effets Biochimiques Et Physiologiques
ATD has been shown to have various biochemical and physiological effects, including an increase in testosterone levels, a decrease in estrogen levels, and a reduction in body fat. It has also been shown to improve muscle strength and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
ATD has several advantages for lab experiments, including its ability to inhibit aromatase activity and its potency as an anti-estrogenic agent. However, its limitations include its potential toxicity and its effects on other physiological processes, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on ATD, including its potential therapeutic applications in cancer treatment, male contraception, and hormone replacement therapy. Additionally, further research is needed to investigate the long-term effects of ATD on various physiological processes and its potential toxicity.
In conclusion, ATD is a potent aromatase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and its long-term effects on the body.
Méthodes De Synthèse
ATD can be synthesized using various methods, including the oxidation of androstenedione and the reduction of 1,4,6-androstatriene-3,17-dione. The most commonly used method involves the oxidation of androstenedione using chromium trioxide and pyridine.
Applications De Recherche Scientifique
ATD has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, male contraception, and hormone replacement therapy. It has also been used in research to investigate the role of aromatase in various physiological processes.
Propriétés
Numéro CAS |
131802-67-0 |
|---|---|
Nom du produit |
7-Phenethyl-1,4,6-androstatriene-3,17-dione |
Formule moléculaire |
C27H30O2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-(2-phenylethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C27H30O2/c1-26-14-12-21(28)17-20(26)16-19(9-8-18-6-4-3-5-7-18)25-22-10-11-24(29)27(22,2)15-13-23(25)26/h3-7,12,14,16-17,22-23,25H,8-11,13,15H2,1-2H3/t22-,23-,25-,26-,27-/m0/s1 |
Clé InChI |
KAZZIVRRZAPNCV-CVSNDOPFSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CCC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
Synonymes |
7-PEATDO 7-phenethyl-1,4,6-androstatriene-3,17-dione 7-phenethylandrosta-1,4,6-triene-3,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
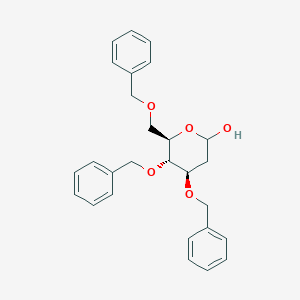
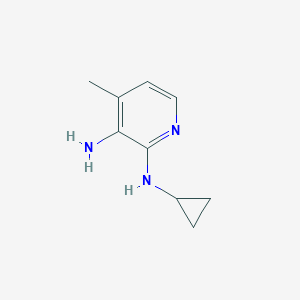
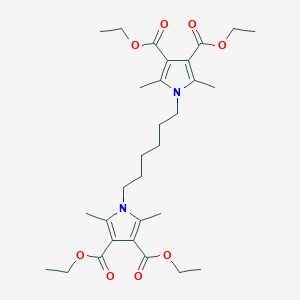
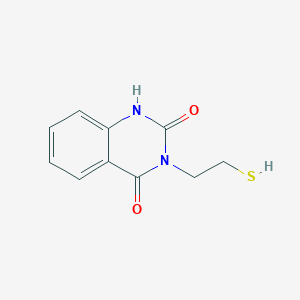
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

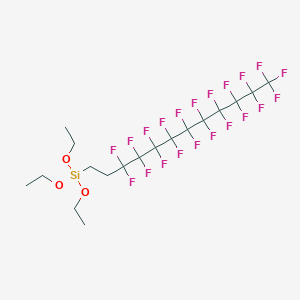
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
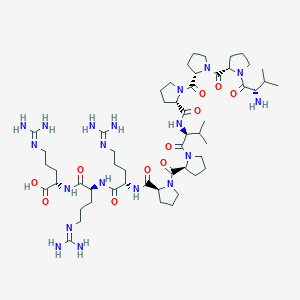
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
